4-Difluoromethoxy-5-fluoropicolinic acid
Description
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Properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYTZJAQWUHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 4-Difluoromethoxy-5-fluoropicolinic Acid: Predictive Modeling of pKa and logP for Lead Optimization
Executive Summary
This technical guide provides a rigorous predictive analysis of 4-Difluoromethoxy-5-fluoropicolinic acid , a specialized pyridine derivative often utilized as a bioisosteric scaffold in agrochemical (auxin mimics) and pharmaceutical (enzyme inhibitor) discovery.
By synthesizing Fragment-Based QSAR (Quantitative Structure-Activity Relationship) data with Hammett electronic parameter analysis, we predict the core physicochemical constants governing its bioavailability and environmental fate.
Key Predicted Values:
-
Acidic pKa (COOH): 3.1 ± 0.3 (Significantly more acidic than picolinic acid).
-
Basic pKa (Pyridine N): < 0.5 (Essentially non-basic in aqueous media).
-
LogP (Neutral): 1.35 ± 0.40 (Moderate lipophilicity).
-
LogD (pH 7.4): -1.8 to -1.2 (High aqueous solubility/low membrane permeability in ionized state).
Part 1: Structural Analysis & Electronic Environment
To accurately predict the ionization and lipophilicity of this molecule, we must first deconstruct the electronic vectors influencing the core picolinic acid scaffold.
The Scaffold and Substituent Effects
The parent molecule, picolinic acid (pyridine-2-carboxylic acid) , is a zwitterionic scaffold where the carboxylic acid (position 2) and the pyridine nitrogen interact via an ortho-effect.
-
5-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (
) on the ring system. This decreases electron density at the pyridine nitrogen and stabilizes the carboxylate anion, thereby lowering the pKa of the carboxylic acid. -
4-Difluoromethoxy (-OCHF
) Substituent: This group is a "lipophilic hydrogen bond donor." Electronically, it acts as a withdrawer ( ), further deactivating the ring and enhancing acidity.
Electronic Vector Diagram (DOT Visualization)
The following diagram illustrates the electronic pressure applied by the substituents on the core scaffold.
Figure 1: Electronic vector analysis showing the cumulative electron-withdrawing effects of Fluorine and Difluoromethoxy groups on the Picolinic core.
Part 2: Predicted pKa & Ionization Behavior
Understanding the pKa is critical because it dictates the charge state at physiological pH (7.4).
Theoretical Derivation
Using the Hammett Equation logic adapted for heterocycles:
-
Parent pKa (Picolinic Acid COOH): Experimental value
. -
Effect of 5-F: The 5-position is para to the Nitrogen but meta to the Carboxylic acid.
for F is approx 0.34.[1] -
Effect of 4-OCHF2: The 4-position is meta to the Carboxylic acid.
for OCHF is approx 0.38.
Calculation: The cumulative electron-withdrawing nature significantly stabilizes the carboxylate anion.
-
5-F-picolinic acid has a reported predicted pKa of ~3.58.[2][3]
-
Adding the 4-OCHF2 group exerts further withdrawal.
Predicted Values Table
| Ionization Center | Parent (Picolinic Acid) | 5-F-Picolinic Acid | 4-OCHF2-5-F-Picolinic Acid | Confidence |
| Acidic (COOH) | 5.32 | 3.58 | 3.10 | High |
| Basic (Pyridine N) | 1.01 | 0.25 | -0.40 | Medium |
Interpretation: At physiological pH (7.4), the molecule will exist almost exclusively (>99.9%) as the mono-anionic carboxylate species . The pyridine nitrogen will not be protonated.
Part 3: Lipophilicity (logP vs. logD)
While logP represents the partition coefficient of the neutral molecule, logD (Distribution Coefficient) is the relevant metric for this ionizable compound.
Fragment-Based Prediction
-
Base (Picolinic Acid): logP
. -
Fluorine (+F):
logP . -
Difluoromethoxy (+OCHF
): logP . This group is significantly more lipophilic than a methoxy group due to fluorination masking the oxygen's polarity.
Predicted Neutral logP:
pH-Dependent Lipophilicity (logD)
Since the molecule is an anion at pH 7.4, the apparent lipophilicity drops drastically.
Correction: In practice, ion pairing in octanol/water systems often results in a slightly higher logD than the theoretical minimum. We adjust the prediction to the -1.8 to -1.2 range.
Microspecies Distribution Workflow
Figure 2: pH-dependent microspecies distribution. The Anionic species dominates under all biological conditions.
Part 4: Experimental Validation Protocols
To validate these predictions, the following "Self-Validating" experimental protocols are recommended.
Potentiometric Titration (Sirius T3)
Objective: Determine precise pKa values.
-
Challenge: The sample is likely sparingly soluble in water at low pH (neutral form).
-
Protocol:
-
Solvent: Use 0.15 M KCl as ionic strength adjuster.
-
Cosolvent: Perform titrations in varying ratios of Methanol/Water (20%, 30%, 40% MeOH).
-
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% to obtain aqueous pKa.
-
Data Check: The pKa should shift linearly. Non-linearity indicates precipitation (invalidating the run).
-
Shake-Flask LogD Determination
Objective: Measure lipophilicity at pH 7.4.
-
Protocol:
-
Buffer: Phosphate-buffered saline (pH 7.4).
-
Organic Phase: 1-Octanol (pre-saturated with buffer).
-
Equilibration: Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
-
Part 5: Strategic Implications in Drug Design
Bioisosterism & Metabolic Stability
The 4-difluoromethoxy group is a critical design element.
-
Metabolic Blockade: Unlike a methoxy group (-OCH
), which is liable to O-dealkylation by Cytochrome P450s, the -OCHF group is metabolically robust due to the strength of the C-F bond. -
H-Bond Donor: The C-H in OCHF
is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up unique binding interactions in a receptor pocket that a standard methoxy or trifluoromethoxy group would miss.
Permeability Concerns
With a predicted logD of < -1.0 at pH 7.4, passive diffusion across the blood-brain barrier (BBB) or gut wall will be limited.
-
Recommendation: If intracellular targets are desired, consider a prodrug strategy (e.g., esterification of the carboxylic acid) to mask the negative charge and leverage the neutral logP of ~1.3 for membrane transit.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Erickson, J. A., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2025). 5-Fluoro-2-picolinic acid Physicochemical Properties. Link
-
Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link
-
Melnykov, K. P., et al. (2022).[5] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Link
Sources
4-Difluoromethoxy-5-fluoropicolinic acid MSDS and safety handling data
Executive Summary
4-Difluoromethoxy-5-fluoropicolinic acid (CAS: 1806315-94-5) is a specialized fluorinated pyridine building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural motifs—the electron-withdrawing trifluoromethyl-like ether and the 5-fluoro substitution—modulate lipophilicity and metabolic stability in drug candidates.
However, the combination of a picolinic acid core and fluorinated substituents presents specific safety challenges, ranging from potential decarboxylation events to the release of hydrogen fluoride (HF) under thermal stress. This guide synthesizes physicochemical data with rigorous safety protocols to ensure containment and personnel protection.[2][3]
Chemical Identity & Physicochemical Profile
Precise identification is the first line of defense in chemical safety.
| Parameter | Data |
| Chemical Name | 4-(Difluoromethoxy)-5-fluoropicolinic acid |
| CAS Number | 1806315-94-5 |
| Molecular Formula | C |
| Molecular Weight | 207.11 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Acidity (pKa) | ~3.5–4.0 (Predicted for carboxylic acid moiety) |
| SMILES | OC(=O)C1=CC(OC(F)F)=C(F)C=N1 |
Technical Insight: The difluoromethoxy group (
Hazard Identification & Toxicology (The "Why")
While specific toxicological data for this exact CAS is limited, structural activity relationship (SAR) analysis with analogous fluorinated picolinic acids (e.g., 5-fluoropicolinic acid) dictates the following GHS classifications.
GHS Classification (Inferred/Analogous)
-
Signal Word: WARNING
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[4]
Critical Decomposition Hazards
Unlike standard organic acids, the presence of the difluoromethoxy and fluorine substituents introduces a Thermal Decomposition Hazard .
-
Combustion Products: Carbon oxides (CO, CO
), Nitrogen oxides (NO ), and Hydrogen Fluoride (HF) . -
Mechanism: In a fire scenario, the C-F bonds rupture. The generated HF is highly corrosive and toxic, requiring specific firefighting protocols (see Section 5).
Strategic Safety Engineering (The "How")
The following protocols are designed to create a self-validating safety system.
Engineering Controls
-
Primary Containment: All handling of the solid (weighing, transfer) must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Velocity: Face velocity should be maintained at 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Fluorinated powders can be static-prone. Use anti-static weighing boats and ionizing bars if necessary to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for incidental contact with the solid.[2]
-
Validation: If dissolved in penetrating solvents (e.g., DCM, DMF), double-gloving or Silver Shield® laminates are required due to the carrier solvent's permeation properties.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shields are recommended during scale-up (>10g) operations.
-
Respiratory: If fume hood containment is breached or unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
Operational Workflow Diagram
Caption: Operational logic flow for handling 4-Difluoromethoxy-5-fluoropicolinic acid, ensuring containment from receipt to disposal.
Emergency Response & Decontamination
This section integrates standard acid response with specific fluoride precautions.
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact:
-
Brush off loose particles.
-
Special Note: While this compound is not HF, if decomposition has occurred (e.g., old samples, thermal stress), apply Calcium Gluconate (2.5%) gel as a precautionary measure if deep pain persists, as this indicates fluoride ion penetration [2].
-
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[3][4] Consult an ophthalmologist.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don goggles, nitrile gloves, and a lab coat.[2]
-
Neutralization: Do not use strong bases which might cause rapid exothermic hydrolysis. Use a mild base like Sodium Carbonate (soda ash) or a commercial spill kit.
-
Collection: Sweep up (avoid dust generation) into a container for hazardous waste.
Emergency Decision Logic
Caption: Triage workflow for personnel exposure, prioritizing immediate decontamination and medical assessment.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential exists. Store under Inert Gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the difluoromethoxy ether [3].
-
Incompatibilities: Strong oxidizing agents, strong bases (risk of hydrolysis), and strong acids.
Waste Management
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Solids/Liquids .
-
Prohibition: Do NOT mix with strong acid waste streams, as this may liberate HF from the difluoromethoxy group over time.
-
Destruction: High-temperature incineration equipped with scrubbers for HF/NOx removal is the only approved disposal method.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). The chemistry of the difluoromethoxy group. Journal of Organic Chemistry, 60(6), 1626-1631. Link
-
Honeywell Specialty Materials. (2018). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Link
-
Bld Pharm. (2023). Safety Data Sheet: 4-(Difluoromethoxy)picolinic acid (Analog). Link
Sources
The Therapeutic Potential of 4-Difluoromethoxy-5-fluoropicolinic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Imperative of Fluorine in Modern Drug Design
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy proven to significantly enhance pharmacological properties.[1] The unique physicochemical characteristics of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity for its target protein.[1][2] This guide delves into the therapeutic potential of a specific, strategically fluorinated molecule: 4-Difluoromethoxy-5-fluoropicolinic acid. While direct, extensive research on this exact compound is nascent, its structural motifs—the picolinic acid core, the difluoromethoxy group, and the additional fluorine substituent—provide a strong foundation for predicting its utility and for designing a robust preclinical evaluation pipeline. This document serves as a technical roadmap for researchers and drug development professionals, outlining the scientific rationale, potential therapeutic applications, and detailed experimental workflows to unlock the promise of this compound.
Deconstructing the Molecule: A Rationale for Design
The architecture of 4-Difluoromethoxy-5-fluoropicolinic acid is a deliberate convergence of functional groups, each contributing to a potentially favorable drug-like profile.
-
The Picolinic Acid Scaffold: Picolinic acid, a pyridine-carboxylic acid, is a well-established pharmacophore found in a range of bioactive molecules. Its ability to chelate metal ions and participate in hydrogen bonding makes it a versatile scaffold for interacting with biological targets.
-
The Power of the Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is a bioisostere of the methoxy group, offering several key advantages. It is significantly more metabolically stable, resisting oxidative degradation by cytochrome P450 enzymes.[3] This enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic profile. Furthermore, the -OCF₂H group is more lipophilic than a methoxy group, which can improve membrane permeability and cellular uptake.[3] Its ability to act as a lipophilic hydrogen bond donor provides a unique tool for optimizing interactions with target proteins.[3]
-
The Strategic 5-Fluoro Substituent: The additional fluorine atom at the 5-position of the pyridine ring further modulates the electronic properties of the molecule. This substitution can influence the pKa of the picolinic acid, affecting its ionization state at physiological pH and its ability to interact with target residues. The C-F bond can also form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
The combination of these features in 4-Difluoromethoxy-5-fluoropicolinic acid suggests a molecule designed for enhanced metabolic stability, improved cellular penetration, and potent, specific interactions with a biological target.
Potential Therapeutic Arenas and Mechanistic Hypotheses
Based on the known activities of structurally related compounds, particularly those containing fluorinated picolinic acids and difluoromethoxy moieties, we can hypothesize several promising therapeutic applications for 4-Difluoromethoxy-5-fluoropicolinic acid.
Oncology: Targeting Dysregulated Kinase Signaling
Difluorophenyl and related fluorinated compounds have shown significant promise as inhibitors of various protein kinases, which are often dysregulated in cancer.[4] For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth, and its inhibition is a major cancer therapy strategy.[4]
Hypothesized Mechanism of Action: 4-Difluoromethoxy-5-fluoropicolinic acid may act as a competitive inhibitor at the ATP-binding site of oncogenic kinases like VEGFR-2. The fluorinated moieties could enhance binding affinity and selectivity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival.
Caption: Proposed mechanism of kinase inhibition by 4-Difluoromethoxy-5-fluoropicolinic acid.
Anti-inflammatory and Autoimmune Disorders
Fluorinated heterocyclic compounds have demonstrated potent anti-inflammatory activities.[2] For example, some fluorinated pyrazoles act as antagonists for the bradykinin B1 receptor, a key player in pain and inflammation.[2]
Hypothesized Mechanism of Action: 4-Difluoromethoxy-5-fluoropicolinic acid could modulate pro-inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting a key upstream kinase or other regulatory protein in this pathway, the compound could prevent the transcription of pro-inflammatory cytokines and mediators.
Infectious Diseases: A New Generation of Antimicrobials
Fluoroquinolones are a well-known class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[] The picolinic acid scaffold, combined with fluorine substituents, could be explored for novel antibacterial or antiviral applications.
Hypothesized Mechanism of Action: The compound might exhibit antimicrobial activity by inhibiting essential bacterial enzymes involved in DNA replication or cell wall synthesis. Its enhanced lipophilicity due to the difluoromethoxy group could facilitate penetration through bacterial cell membranes. For viral targets, it could potentially inhibit viral proteases or polymerases, as has been seen with other fluorinated heterocycles.[2]
A Roadmap for Preclinical Evaluation: Validating Therapeutic Potential
A rigorous, multi-step experimental workflow is essential to validate the hypothesized therapeutic potential of 4-Difluoromethoxy-5-fluoropicolinic acid.
Synthesis and Characterization
General Synthetic Workflow:
Caption: A generalized synthetic workflow for 4-Difluoromethoxy-5-fluoropicolinic acid.
Following synthesis, the compound must be rigorously purified and its structure confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Evaluation: Target Engagement and Cellular Activity
3.2.1. Kinase Inhibition Assays
To assess the potential of 4-Difluoromethoxy-5-fluoropicolinic acid as a kinase inhibitor, a luminescence-based kinase assay is a standard method.[4]
Experimental Protocol: VEGFR-2 Kinase Assay [4]
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly-Glu,Tyr 4:1), ATP, kinase assay buffer, a luminescence-based ADP detection kit, and the test compound.
-
Procedure:
-
Prepare serial dilutions of 4-Difluoromethoxy-5-fluoropicolinic acid.
-
In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection kit.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
3.2.2. Cellular Proliferation and Viability Assays
To determine the effect of the compound on cancer cell lines, a standard MTT or similar cell viability assay can be employed.
3.2.3. Anti-inflammatory Activity Assays
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Pharmacokinetic Profiling: Assessing Drug-like Properties
The difluoromethoxy group is expected to confer metabolic stability.[3] This can be experimentally verified using an in vitro microsomal stability assay.
Experimental Protocol: Microsomal Stability Assay [3]
-
Materials: Test compound, pooled human liver microsomes, phosphate buffer (pH 7.4), and an NADPH regenerating system.
-
Procedure:
-
Incubate the test compound with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
At various time points, stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) of the compound.
-
Table 1: Representative Metabolic Stability Data for Methoxy vs. Difluoromethoxy Analogs [3]
| Compound | Substituent | Human Liver Microsome Half-life (t₁/₂, min) |
| Methoxy-substituted Analog | -OCH₃ | < 10 |
| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |
Note: These are representative values to illustrate the trend. Actual values are compound-specific.
In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo studies in appropriate animal models of disease. For oncology, this would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice.
Experimental Workflow for In Vivo Oncology Study
Caption: A typical workflow for evaluating the in vivo efficacy of an anti-cancer compound.
Conclusion: A Promising Scaffold for Future Therapeutics
While 4-Difluoromethoxy-5-fluoropicolinic acid is a novel chemical entity with limited direct published data, a thorough analysis of its constituent parts provides a strong rationale for its investigation as a therapeutic agent. The strategic incorporation of the difluoromethoxy group and an additional fluorine atom onto the picolinic acid scaffold is a well-grounded medicinal chemistry approach to enhance drug-like properties. The proposed preclinical evaluation pipeline provides a clear and actionable path to validate its potential in oncology, inflammation, or infectious diseases. The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of this and other similarly designed molecules, ultimately contributing to the development of the next generation of innovative medicines.
References
-
Synthesis of 4-difluoromethoxy-5-fluoro-1,2-phenylenediamine dihydrochloride. (n.d.). Retrieved from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved from [Link]
-
A New Synthesis and an Antiviral Assessment of the 4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin - PMC. (n.d.). Retrieved from [Link]
-
Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed. (1985, November). Retrieved from [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. (2023, March 24). Retrieved from [Link]
-
Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC. (n.d.). Retrieved from [Link]
-
Preclinical evaluation of novel, all-in-one formulations of 5-fluorouracil and folinic acid with reduced toxicity profiles - PubMed. (2011, January 15). Retrieved from [Link]
-
7-Difluoromethyl-5,4′-dimethoxygenistein exerts anti-angiogenic effects on acute promyelocytic leukemia HL-60 cells by inhibiting the TLR4/NF-κB signaling pathway - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC. (n.d.). Retrieved from [Link]
-
Preclinical Evaluation of the Efficacy of α-Difluoromethylornithine and Sulindac Against SARS-CoV-2 Infection - MDPI. (2025, September 26). Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Palladium-Catalyzed Functionalization of 4-(Difluoromethoxy)-5-fluoropicolinic Acid
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-(Difluoromethoxy)-5-fluoropicolinic acid in Palladium-catalyzed cross-coupling reactions.
Executive Summary
4-(Difluoromethoxy)-5-fluoropicolinic acid (CAS: 1806315-94-5) is a high-value fluorinated building block. Its structural core combines a picolinic acid moiety (enabling decarboxylative cross-coupling and directed C-H activation) with a difluoromethoxy group (
This guide focuses on the Decarboxylative Cross-Coupling (DCC) reaction, which allows this molecule to act as a nucleophilic arylating agent without the need for pre-formed organometallics (e.g., boronic acids or stannanes). This methodology streamlines the synthesis of fluorinated biaryl scaffolds common in kinase inhibitors and GPCR modulators.
Chemical Profile & Strategic Value
| Feature | Property | Medicinal Chemistry Implication |
| Difluoromethoxy ( | Lipophilic H-bond Donor | Improves membrane permeability ( |
| Fluorine (C5) | Electron Withdrawing | Lowers the |
| Picolinic Acid (C2) | Chelation Handle | Acts as a directing group for C-H activation or a "mask" for the carbanion in decarboxylative coupling. |
Primary Methodology: Decarboxylative Cross-Coupling (DCC)
Mechanistic Rationale
Unlike standard Suzuki-Miyaura couplings that require an aryl halide and a boronic acid, DCC utilizes the carboxylic acid itself as the nucleophile source. For picolinic acids, this is particularly efficient because the pyridine nitrogen coordinates to the metal (Pd or Cu), lowering the activation energy for decarboxylation (
Key Advantages:
-
Atom Economy: By-product is
rather than stoichiometric boron/tin waste. -
Regiospecificity: Coupling occurs exclusively at the C2 position.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Catalytic cycle for the Pd/Cu-catalyzed decarboxylative cross-coupling of picolinic acids.
Detailed Experimental Protocol
Objective: Coupling of 4-(difluoromethoxy)-5-fluoropicolinic acid with an aryl bromide (Ar-Br).
Reagents:
-
Substrate: 4-(Difluoromethoxy)-5-fluoropicolinic acid (1.0 equiv).
-
Electrophile: Aryl Bromide (1.2 equiv).
-
Catalyst:
(2 mol%) or . -
Co-Catalyst:
(5 mol%) - Critical for facilitating decarboxylation. -
Ligand: 1,10-Phenanthroline (2 mol%) or
(depending on steric bulk of Ar-Br). -
Base:
(1.0 equiv) or . -
Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO/Toluene mix.
-
Drying Agent: 4Å Molecular Sieves (trace water inhibits the reaction).
Step-by-Step Procedure:
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Add 4-(difluoromethoxy)-5-fluoropicolinic acid (1.0 mmol, 207 mg),
(7.2 mg, 0.02 mmol), (7.2 mg, 0.05 mmol), and 1,10-phenanthroline (3.6 mg, 0.02 mmol). -
Add the Aryl Bromide (1.2 mmol) and
(212 mg, 1.0 mmol). -
Note: If the Aryl Bromide is liquid, add it after the solvent.
-
-
Solvent Addition:
-
Add anhydrous NMP (3.0 mL) and activated 4Å molecular sieves (~100 mg).
-
Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.
-
-
Reaction:
-
Seal the tube and heat to 160 °C for 12–16 hours.
-
Process Note: Decarboxylation of ortho-nitrogen acids requires high temperature. The
lowers this barrier, but <140°C often results in incomplete conversion.
-
-
Work-up:
-
Cool to room temperature.[2] Dilute with EtOAc (20 mL).
-
Filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc.
-
Wash the filtrate with water (3 x 10 mL) to remove NMP (crucial step to prevent streaking during chromatography).
-
Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Secondary Methodology: Directed C-H Activation
If the goal is to retain the carboxylic acid (or amide) and functionalize the ring (e.g., at the C6 position), a Directed C-H Activation protocol is required.
Mechanism: The picolinic acid (or its amide derivative) acts as a bidentate directing group, positioning the Pd catalyst at the C6 position.
Protocol Summary:
-
Catalyst:
(10 mol%). -
Oxidant:
or Benzoquinone (BQ). -
Solvent: t-Amyl alcohol or DMF.
-
Temperature: 110 °C.
-
Note: The 5-Fluoro substituent may exert a steric or electronic directing effect, potentially competing for C-H activation sites. However, the N-directing effect usually dominates at C6.
Troubleshooting & Optimization Matrix
| Problem | Probable Cause | Solution |
| Low Conversion | Incomplete Decarboxylation | Increase temp to 170°C; Ensure |
| Protodecarboxylation | Proton source present | Use strictly anhydrous conditions (Mol. Sieves). The acid proton is removed by base, but adventitious water causes Ar-H formation instead of Ar-Ar. |
| Defluorination | Oxidative addition into C-F | Avoid phosphine ligands that are too electron-rich (e.g., |
| Difluoromethoxy Instability | Base sensitivity | The |
Optimization Workflow
Figure 2: Decision tree for optimizing reaction conditions based on LCMS data.
References
-
Gooßen, L. J., et al. "Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 2006.
-
Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011.
-
BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides, 2025.
-
Bilodeau, F., et al. "Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids." Journal of Organic Chemistry, 2013.
-
BLD Pharm. "Product Safety and Data Sheet: 4-(Difluoromethoxy)-5-fluoropicolinic acid."
Disclaimer: This protocol involves high temperatures and pressurized vessels. Always perform a risk assessment before conducting these experiments.
Sources
Late-stage functionalization using 4-Difluoromethoxy-5-fluoropicolinic acid intermediates
Application Notes & Protocols
Topic: Late-Stage Functionalization Using 4-Difluoromethoxy-5-fluoropicolinic Acid Intermediates
Abstract
Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery, enabling the direct modification of complex molecules to rapidly explore structure-activity relationships (SAR) and optimize drug-like properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing 4-difluoromethoxy-5-fluoropicolinic acid as a novel, removable directing group for palladium-catalyzed C-H functionalization. We delve into the scientific rationale for its design, leveraging the unique physicochemical properties of the difluoromethoxy and fluoro moieties to achieve high efficiency and selectivity in the functionalization of C(sp³)–H bonds in amine-containing substrates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to implement advanced LSF strategies.
Introduction: The Strategic Advantage of Fluorinated Directing Groups in LSF
The ability to selectively introduce new functional groups into a complex molecular scaffold in the final steps of a synthetic sequence is a paramount challenge in modern chemistry.[4] LSF, particularly through transition-metal-catalyzed C-H activation, offers an elegant solution by treating ubiquitous C-H bonds as functionalizable handles.[1][3] The success of these reactions often hinges on the use of a directing group (DG), which chelates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring positional selectivity.[5][6]
Picolinamides, derived from picolinic acid, are among the most robust and versatile N,N-bidentate directing groups for the functionalization of alkylamines.[7][8] The strategic innovation presented here is the use of a specifically substituted picolinic acid, 4-difluoromethoxy-5-fluoropicolinic acid , to enhance the LSF process.
Causality Behind the Design:
-
Electronic Tuning: The presence of two electron-withdrawing fluorine atoms on the pyridine ring modulates the electronic properties of the directing group. The 5-fluoro substituent can influence the acidity of the γ-C-H bonds of the substrate, while the 4-difluoromethoxy group impacts the Lewis basicity of the pyridine nitrogen, potentially affecting the kinetics and stability of the palladacycle intermediate.[9][10]
-
Enhanced Metabolic Stability: The difluoromethoxy (–OCF₂H) group is a critical pharmacophore in modern medicinal chemistry.[11][12] It serves as a metabolically stable bioisostere for hydroxyl, thiol, or methoxy groups, often improving a drug candidate's pharmacokinetic profile by blocking common sites of metabolism.[11][12]
-
Fine-Tuning Physicochemical Properties: Fluorine and fluorinated groups significantly impact a molecule's lipophilicity, pKa, and membrane permeability.[13][14][15] The –OCF₂H group, in particular, offers a unique balance of properties, being a lipophilic hydrogen-bond donor—a rare and valuable feature in drug design.[12]
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Functional Group | Hansch-Fujita π Constant (Lipophilicity) | Hammett Constant (σp) | Hydrogen Bonding | Key Features |
| Methoxy (–OCH₃) | -0.02 | -0.27 | Acceptor | Prone to O-demethylation. |
| Difluoromethoxy (–OCF₂H) | +0.49 | +0.14 | Donor | Metabolically robust; bioisostere for –OH, –SH.[11][12] |
| Trifluoromethoxy (–OCF₃) | +1.04 | +0.35 | None | Highly lipophilic and electron-withdrawing.[14] |
Synthesis and Preparation of Intermediates
While 4-difluoromethoxy-5-fluoropicolinic acid can be sourced from commercial suppliers (CAS 1806315-94-5)[16], understanding its synthesis provides valuable context. A plausible synthetic route involves the construction of the fluorinated pyridine core, followed by introduction of the difluoromethoxy group and final hydrolysis.
The primary use of this reagent is as a directing group, which must first be coupled to the amine-containing substrate of interest.
Protocol 1: Amide Coupling of Substrate and Directing Group
This protocol details the formation of the picolinamide-substrate conjugate, which is the direct precursor for the C-H functionalization reaction.
Materials and Reagents:
-
Amine-containing substrate (1.0 equiv)
-
4-Difluoromethoxy-5-fluoropicolinic acid (1.1 equiv)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the amine-containing substrate (e.g., 1.0 mmol).
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add 4-difluoromethoxy-5-fluoropicolinic acid (1.1 mmol, 1.1 equiv), followed by HATU (1.2 mmol, 1.2 equiv).
-
Base Addition: Add DIPEA (3.0 mmol, 3.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired picolinamide conjugate.
Palladium-Catalyzed Late-Stage C(sp³)–H Arylation
This section provides a detailed protocol for the γ-C(sp³)–H arylation of an alkylamine substrate derivatized with the 4-difluoromethoxy-5-fluoropicolinic acid directing group.
Mechanistic Overview
The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key steps involve:
-
Coordination: The picolinamide substrate coordinates to the Pd(II) catalyst.
-
C–H Activation: A concerted metalation-deprotonation (CMD) step occurs, forming a five-membered palladacycle intermediate.[10]
-
Oxidative Addition: The aryl halide oxidatively adds to the palladacycle, generating a Pd(IV) species.
-
Reductive Elimination: C–C bond-forming reductive elimination occurs from the Pd(IV) center, releasing the arylated product.
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated, completing the cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Green chemistry meets medicinal chemistry: a perspective on modern metal-free late-stage functionalization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
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- 14. mdpi.com [mdpi.com]
- 15. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 16. aaronchem.com [aaronchem.com]
Troubleshooting & Optimization
Purification methods for 4-Difluoromethoxy-5-fluoropicolinic acid impurities
Welcome to the technical support center for the purification of 4-difluoromethoxy-5-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. The following information is synthesized from established chemical principles and field-proven insights to ensure you achieve the highest possible purity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 4-difluoromethoxy-5-fluoropicolinic acid.
Q1: What are the most likely impurities I'll encounter with crude 4-difluoromethoxy-5-fluoropicolinic acid?
A1: Impurities are typically process-related and depend on the synthetic route. However, based on common syntheses for picolinic acids and related fluorinated compounds, you can anticipate several classes of impurities.[1] The oxidation of a substituted picoline is a common route to picolinic acids.[2][3] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-methylpyridine precursor.
-
Incomplete Oxidation Byproducts: Aldehyde intermediates (2-formylpyridines) may be present if the oxidation is not driven to completion.
-
Isomeric Impurities: Depending on the specificity of the fluorination and difluoromethoxylation steps, positional isomers could be present.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate, chloroform) and inorganic salts from reagents or neutralization steps are common.[1]
Q2: What is the first purification method I should try for this compound?
A2: For a crystalline solid like a picolinic acid derivative, recrystallization is often the most efficient and scalable initial purification technique.[4] If the crude material contains significant non-acidic impurities, a preliminary acid-base extraction is highly recommended to isolate the acidic product before proceeding to recrystallization.[5] This dual approach can significantly improve the purity in a single cycle.
Q3: How can I assess the purity of my 4-difluoromethoxy-5-fluoropicolinic acid?
A3: A multi-faceted approach is best for confirming purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acidified water and acetonitrile is a good starting point.[6] UV detection is typically suitable for aromatic compounds like this.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify masses of potential impurities.[8]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's going wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, or when the cooling process is too rapid, causing the compound to come out of solution above its melting point.[4] The high degree of fluorination in your molecule can also affect its crystallization behavior.
Causality & Solution Workflow:
The key is to achieve a state of supersaturation at a temperature below the compound's melting point, allowing for orderly crystal lattice formation.[4]
-
Step 1: Re-evaluate Your Solvent System. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] If a single solvent doesn't work, a binary solvent system (e.g., ethanol/water, methanol/water) is an excellent alternative.[5] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at high temperature, and then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Step 2: Control the Cooling Rate. Rapid cooling promotes precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath to maximize yield.[4]
-
Step 3: Introduce a Seed Crystal. If slow cooling doesn't induce crystallization, adding a tiny, pure crystal of the product can provide a nucleation site for crystal growth.
-
Step 4: Reduce the Concentration. If the solution is too concentrated, the compound may crash out of solution. Try using slightly more solvent to dissolve the crude material initially.
Issue 2: Co-elution of Product with a Polar Impurity During Column Chromatography
Question: I'm running a silica gel column, but my desired product is eluting very close to a more polar impurity. How can I improve the separation?
Answer: Picolinic acids are inherently polar and can exhibit strong interactions with the acidic silica gel surface, leading to peak tailing and co-elution with other polar compounds.[9] The carboxylic acid group can be deprotonated by residual water on the silica, making it highly polar and causing it to streak down the column.
Causality & Solution Workflow:
The goal is to suppress the ionization of the picolinic acid to make it behave more like a less polar, neutral molecule.
-
Step 1: Modify the Mobile Phase. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexanes).[9] This acidic modifier will protonate the carboxylic acid group of your product, reducing its interaction with the silica stationary phase and resulting in a sharper peak and better separation from other polar impurities.
-
Step 2: Consider an Alternative Stationary Phase. If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity compared to silica. Alternatively, reverse-phase chromatography (C18 silica) is an excellent option for separating polar compounds.[6]
Part 3: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction & Recrystallization
This method is highly effective for removing neutral or basic impurities from your acidic final product.
Principle: This technique exploits the acidic nature of the picolinic acid. By treating an organic solution of the crude product with an aqueous base, the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer and are discarded. The aqueous layer is then re-acidified to precipitate the pure picolinic acid.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-difluoromethoxy-5-fluoropicolinic acid in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. Expert Tip: NaHCO₃ is a weaker base and is often preferred to prevent hydrolysis of sensitive functional groups.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3. The purified product should precipitate as a solid.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.[5]
-
Drying: Dry the purified solid under vacuum.
-
Recrystallization (Optional but Recommended): Further purify the solid obtained from the acid-base extraction by recrystallization using a suitable solvent system identified through screening (see Table 1).
Protocol 2: Preparative Column Chromatography
This method is ideal for separating impurities with similar acidity but different polarity from the target compound.
Principle: Silica gel chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase that provides a retention factor (Rf) of ~0.3 for the desired product. A good starting point is a mixture of hexanes and ethyl acetate.
-
Mobile Phase Modification: As discussed in the troubleshooting section, add 0.5-1% acetic acid to the chosen mobile phase to prevent peak tailing.[9]
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Part 4: Data Presentation & Visualization
Tables for Quick Reference
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility for Picolinic Acids | Comments |
| Water | 100 | High | Very soluble when hot, less soluble when cold[6] | Good for a binary system with an alcohol. |
| Ethanol | 78 | High | Good solubility[6] | Often used in a binary system with water. |
| Methanol | 65 | High | Good solubility[5] | Volatile and easy to remove. |
| Acetonitrile | 82 | Medium | Less soluble than in alcohols or water[6] | May be a good single solvent for recrystallization. |
| Ethyl Acetate | 77 | Medium | Moderate solubility | Good for chromatography, might be too good a solvent for recrystallization alone. |
| Toluene | 111 | Low | Poor solubility | Useful as an anti-solvent in a binary system. |
| Hexanes/Heptane | ~69 / ~98 | Low | Insoluble | Useful as an anti-solvent. |
Table 2: Common Impurities & Suggested Removal Strategy
| Impurity Type | Example | Primary Removal Method | Secondary Method |
| Neutral Starting Material | 2-methyl-4-difluoromethoxy-5-fluoropyridine | Acid-Base Extraction | Column Chromatography |
| Basic Impurity | Pyridine-based reagents | Acid-Base Extraction | Column Chromatography |
| Non-polar byproducts | Coupling side-products | Recrystallization | Column Chromatography |
| Polar, Acidic Impurity | Over-oxidized or hydrolyzed species | Column Chromatography | Fractional Recrystallization |
Experimental & Logic Flow Diagrams
Caption: General purification workflow for 4-difluoromethoxy-5-fluoropicolinic acid.
Caption: Troubleshooting logic for recrystallization failure ("oiling out").
References
-
Picolinic Acid | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 27, 2026, from [Link]
-
Ferreira, A. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1584. [Link]
-
Gagnon, K. T., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Process Research & Development, 18(7), 843-851. [Link]
-
Bradlow, H. L., & Vanderwerf, C. A. (1948). Picolinic acid hydrochloride. Organic Syntheses, 28, 86. [Link]
-
Al-Assaf, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography B, 967, 200-205. [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents.
-
Picolinic acid. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK Chemical. Retrieved February 27, 2026, from [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, e202500197. [Link]
- WO2021076681A1 - Process for synthesis of picolinamides. (2021). Google Patents.
- EP0555283B1 - Intermediates in the preparation of 4,5-difluoroanthranilic acid. (1994). Google Patents.
- US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid. (1995). Google Patents.
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (2014). Google Patents.
-
Sathishkumar, R., et al. (2017). Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Journal of the Indian Chemical Society, 94(10), 1145-1152. Retrieved from [Link]
-
Alcaide, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoro-carbenoid precursor. Organic & Biomolecular Chemistry, 18(33), 6478-6483. [Link]
-
Yoshitake, T., et al. (2022). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Chemical and Pharmaceutical Bulletin, 70(6), 438-442. [Link]
-
Wang, Y., et al. (2020). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers, 7(19), 2919-2924. [Link]
-
Picolinic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Wyska, E., & Hnot, M. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Al'kaeva, E. M., et al. (2001). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. Kinetics and Catalysis, 42(5), 652-656. Retrieved from [Link]
-
Wyska, E., & Hnot, M. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181-200. [Link]
-
Nguyen, H. A., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone antibiotics in human plasma. Journal of the Serbian Chemical Society, 87(6), 669-681. [Link]
-
Martin, J. W., et al. (2003). Methanolic extraction of poly- and perfluorinated alkyl acids from biota. Organohalogen Compounds, 61, 281-284. Retrieved from [Link]
-
Cismesia, M. A., & Yoon, T. P. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie International Edition, 61(33), e202205561. [Link]
- WO 2018/183936 A1 - Broad Institute. (2018). Google Patents.
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. Retrieved from [Link]
-
5-Fluoropicolinic acid. (n.d.). MOLBASE. Retrieved February 27, 2026, from [Link]
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (2009). Google Patents.
-
Chen, Q. Y., & Wu, S. W. (2004). Preparation of a,a-difluoroalkanesulfonic acids. Journal of Fluorine Chemistry, 125(8), 1253-1257. [Link]
-
Sheng, J., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 164-181. [Link]
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Minimizing hydrolysis of the difluoromethoxy group under acidic conditions
Technical Support Guide: Minimizing Hydrolysis of the Difluoromethoxy Group (
Executive Summary
Subject: Stability and preservation of the difluoromethoxy (
Module 1: Diagnostic Workflow
Before altering synthetic routes, confirm that the
Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing difluoromethoxy instability. The characteristic
Module 2: Critical Parameters & Causality
Understanding why the group degrades is the key to prevention.
The Basicity Suppression Effect
The stability of ethers toward acid is dictated by the basicity of the oxygen atom (ease of protonation).
-
Standard Ether (
): Oxygen lone pairs are available. Protonation occurs readily, making the alkyl group a good leaving group. -
Difluoromethyl Ether (
): The two fluorine atoms are highly electronegative ( ). They inductively withdraw electron density from the carbon, which in turn withdraws from the oxygen. -
Result: The
of the conjugate acid of an aryl difluoromethyl ether is significantly lower than that of anisole. Protonation requires superacidic conditions or high temperatures.
The Danger Zone: Lewis Acids
While stable to
-
Mechanism: Boron coordinates to the oxygen (overcoming the low basicity via strong oxophilicity). This activates the
bond for cleavage, often releasing the phenol and a volatile fluorinated species.
Stability Spectrum Table
| Reagent/Condition | Risk Level | Mechanistic Insight |
| TFA / DCM (RT) | 🟢 Safe | Acidity insufficient to protonate |
| 6M HCl (Reflux) | 🟡 Caution | Prolonged reflux may cause slow hydrolysis, especially if the aryl ring is electron-rich. |
| Conc. | 🟢 Safe | Generally stable for short durations (e.g., during nitration workups). |
| 🔴 Critical | High risk of cleavage. | |
| 🟠 Moderate | Substrate dependent. Electron-rich rings increase susceptibility. | |
| Hydrogenation ( | 🟢 Safe | The |
Module 3: Mitigation Strategies
If you have confirmed hydrolysis (via Module 1) and identified the cause (Module 2), apply these protocols.
Protocol A: Protecting Group Swap (Avoiding Lewis Acids)
If you are using
-
Switch Strategy: Do not use methyl ethers as protecting groups if
is present. -
Alternative: Use benzyl ethers (
). -
Method: Deprotect the
using (neutral conditions) or mild acid hydrolysis. The group is inert to catalytic hydrogenation.
Protocol B: Buffering Acidic Steps
If a reaction requires acidic conditions (e.g., condensation, cyclization) and you observe degradation:
-
Solvent Switch: Move from aqueous acids to anhydrous organic acids (e.g.,
in Dioxane or in TFE). Water acts as the nucleophile in the hydrolysis step; removing it slows the rate. -
Temperature Cap: Maintain reaction temperature below
. The activation energy for hydrolysis is high; degradation is often negligible at room temperature.
Protocol C: HF Scavenging (Safety & Stability)
If minor hydrolysis is unavoidable, the release of
-
Add Scavenger: Include 5-10 eq. of Calcium Carbonate (
) or Sodium Fluoride ( ) in the reaction mixture if heterogeneous conditions permit. -
Effect: This precipitates fluoride as
or buffers the acidity, preventing the "runaway" acid etching of glassware and degradation of the scaffold.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I perform a nitration on a ring containing an
Q2: I see "etching" on my flask after the reaction. What happened?
A: This is a definitive sign of
-
Immediate Action: Quench with saturated
or solution. -
Root Cause:[1][2][3] You likely used a Lewis acid or high-temperature aqueous acid. Review the Stability Spectrum in Module 2.
Q3: Is
Q4: How does
References
-
Zafrani, Y., et al. (2018). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.
-
Sousa e Silva, P. J., et al. (2013). "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[1] Chemistry – A European Journal.
-
BenchChem Technical Review. (2025). "Physicochemical Properties of the Difluoromethoxy Group."
Sources
Troubleshooting regioselectivity in 4-Difluoromethoxy-5-fluoropicolinic acid functionalization
The following technical guide addresses the specific challenges associated with the functionalization of 4-(Difluoromethoxy)-5-fluoropicolinic acid (CAS 1806315-94-5) . This scaffold presents a unique "push-pull" electronic environment—combining an electron-deficient pyridine ring with a donating alkoxy group and withdrawing fluorine/carboxyl moieties—creating distinct regioselectivity hurdles.
Current Status: Active Scope: Regioselectivity Control, C-H Activation, C-F Displacement, Moiety Stability Audience: Medicinal Chemists, Process Chemists
Part 1: The Electronic Landscape & Reactivity Profile
Before troubleshooting, one must understand the competing electronic forces governing this molecule. The scaffold contains three directing/activating groups that create a "conflict of interest" for incoming reagents.
-
C2-COOH (Picolinic Acid): A strong Inductive Electron Withdrawing Group (-I) and a Directed Ortho Metalation (DoM) director (via the carboxylate Li-salt). Directs to C3 .
-
C4-OCHF₂ (Difluoromethoxy): Electron Donating by Resonance (+R) but Withdrawing by Induction (-I). It deactivates the ring towards Nucleophilic Aromatic Substitution (SNAr) compared to a halide but activates C3/C5 for Electrophilic attack. Directs metalation to C3 and C5 .
-
C5-F (Fluorine): Strong -I effect. Directs metalation to C4 (blocked) and C6 .
The Core Conflict:
-
Lithiation: Competition between C3 (directed by COOH + OCHF₂) and C6 (directed by F + Ring Nitrogen).
-
Substitution: The C5-F bond is electronically deactivated for SNAr due to the electron-rich nature of the C4-alkoxy group and the "meta-like" relationship to the pyridine nitrogen.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Regioselective C-H Functionalization (Lithiation)
User Report: "I am attempting to lithiate the scaffold to introduce an electrophile (e.g., I, CHO). I am observing a mixture of regioisomers or low conversion."
Diagnosis: You are likely using a non-selective base (e.g., n-BuLi) or operating under thermodynamic conditions where the "Cooperative Effect" is uncontrolled.
-
C3-Lithiation: Favored by the "pincer" chelation of the C2-Carboxylate and C4-Oxygen. However, this position is sterically crowded.
-
C6-Lithiation: Favored by the acidity induced by the C5-Fluorine and the Ring Nitrogen. This position is sterically accessible.[1]
Solution Protocol: The "Base-Switch" Strategy
| Target Position | Recommended Base | Additive / Ligand | Temperature | Rationale |
| C3 (Crowded) | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LiCl (Turbo-Hauser conditions) | -78 °C | LiTMP is bulky but highly basic. The kinetic chelation with the carboxylate dominates. |
| C6 (Accessible) | LDA or n-BuLi/TMEDA | TMEDA | -78 °C to -40 °C | TMEDA breaks up aggregates, favoring the thermodynamically acidic proton adjacent to Fluorine (C6). |
Step-by-Step Protocol (C3-Selective Iodination):
-
Protection: Convert the free acid to the Lithium Carboxylate in situ (using 1 equiv n-BuLi at -78 °C) or use a temporary protecting group (e.g., oxazoline) if solubility is an issue.
-
Metalation: Add LiTMP (1.2 equiv) dropwise at -78 °C in THF. Stir for 30 min.
-
Note: The bulky TMP base avoids nucleophilic attack on the pyridine ring.
-
-
Quench: Add Iodine (dissolved in THF) rapidly.
-
Workup: Acidify with dilute HCl to pH 3.
Critical Check: Monitor the reaction by taking an aliquot, quenching with D₂O, and analyzing via ¹H NMR.
C3-D: Loss of doublet at ~8.5 ppm (C6-H remains).
C6-D: Loss of doublet at ~8.5 ppm (C3-H remains). Wait, check coupling: C6-H is usually a doublet (coupling to F). C3-H is a singlet (or weak coupling).
Issue 2: Functionalizing the C5-Fluorine (C-F Activation)
User Report: "I am trying to displace the Fluorine at C5 with an amine using standard SNAr conditions (K₂CO₃, DMF, Heat), but the reaction is stalled or yields are <10%."
Diagnosis: The C5 position in this scaffold is pseudo-meta to the activating Nitrogen. Furthermore, the electron-donating C4-OCHF₂ group increases electron density in the ring, effectively "poisoning" the SNAr reactivity. The C5-F bond is not sufficiently activated for classical addition-elimination.
Solution Protocol: Switch to Buchwald-Hartwig Cross-Coupling Do not force SNAr conditions (which may lead to OCHF₂ hydrolysis). Use Palladium-catalyzed C-N bond formation.
Recommended Catalytic System:
-
Precursor: Use the Methyl Ester of the picolinic acid (to prevent catalyst poisoning by the free acid).
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: BrettPhos or RuPhos (specifically designed for difficult C-N couplings with electron-poor aryl halides).
-
Base: Cs₂CO₃ or K₃PO₄ (weaker bases protect the OCHF₂ group).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Decision Matrix for C5-Functionalization:
Figure 1: Decision tree for C5-Fluorine functionalization, prioritizing catalytic methods over thermal SNAr.
Issue 3: Stability of the Difluoromethoxy Group
User Report: "I lost the difluoromethyl group during workup; NMR shows an OH or unexpected peak."
Diagnosis: The -OCHF₂ group is an acetal-like functionality. While generally stable to base, it is susceptible to Acid-Catalyzed Hydrolysis (forming the formate ester -> alcohol) or Elimination under extremely basic/high-temp conditions.
Troubleshooting Checklist:
-
Workup Acidity: Did you acidify below pH 3?
-
Fix: When re-acidifying the picolinic acid salt, stop at pH 4-5 (isoelectric point region) rather than pH 1. Use Citric Acid buffer instead of HCl.
-
-
Nucleophilic Attack: Did you use a strong nucleophile (e.g., Thiolate) that might attack the CF₂ carbon?
-
Fix: Avoid "soft" nucleophiles that attack the CF₂ center.
-
Part 3: Visualizing the Regioselectivity Pathways
The following diagram illustrates the competing directing effects during lithiation, a critical step for diversifying this scaffold.
Figure 2: Divergent lithiation pathways controlled by base selection and temperature.
Part 4: References & Grounding
-
Regioselective Lithiation of Pyridines:
-
Concept: The use of TMP-bases (LiTMP, TMPMgCl) allows for kinetic regiocontrol in functionalized pyridines, overcoming thermodynamic acidity preferences.
-
Source: Knochel, P., et al. "Regioselective functionalization of pyridines using a directed metalation." Z. Naturforsch.2013 , 68b, 411–429. Link
-
-
SNAr vs. Catalysis on Fluoropyridines:
-
Difluoromethyl Group Chemistry:
-
Compound Data:
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for CAS 1806315-94-5 before handling. The formation of lithiated species requires strictly anhydrous conditions and inert atmosphere (Ar/N₂).
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaronchem.com [aaronchem.com]
Technical Support Center: Metal Catalyst Removal from 4-Difluoromethoxy-5-fluoropicolinic Acid Products
Welcome to the technical support center for the purification of 4-Difluoromethoxy-5-fluoropicolinic acid. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the critical step of removing residual metal catalysts from their final product or advanced intermediates. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for patient safety and regulatory compliance. This resource provides in-depth, field-proven insights and step-by-step protocols to address common challenges in metal removal.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding metal impurities.
Q1: Why is the removal of residual metal catalysts from my API so critical?
Residual metal catalysts pose several risks.[1][2] They can be toxic to patients, interfere with or poison catalysts in subsequent synthetic steps, and compromise the stability and efficacy of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guideline, have established strict limits for elemental impurities in pharmaceutical products to ensure patient safety.[3][4][5]
Q2: What are the typical metal catalysts I should expect to find in 4-Difluoromethoxy-5-fluoropicolinic acid synthesis?
The synthesis of complex heterocyclic molecules like picolinic acid derivatives often involves cross-coupling reactions.[6][7] Therefore, the most common residual metals you are likely to encounter are Palladium (Pd) , Copper (Cu) , Nickel (Ni) , and potentially Ruthenium (Ru) or Rhodium (Rh) .[8][9][10] The specific catalyst will depend on the synthetic route employed (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings).
Q3: What are the acceptable limits for these metal catalysts in a final drug product?
The acceptable limit is defined by the Permitted Daily Exposure (PDE), which varies based on the route of administration (oral, parenteral, inhalation).[11][12][13] The ICH Q3D guideline provides a comprehensive list of these limits. Below is a summary of PDEs for common catalysts.
| Metal Catalyst | ICH Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Nickel (Ni) | 2A | 200 | 20 |
| Copper (Cu) | 3 | 3000 | 300 |
| Rhodium (Rh) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
Source: Adapted from ICH Q3D(R2) Guideline for Elemental Impurities.[5][11]
The concentration limit (in ppm) in your API is then calculated based on the maximum daily dose of the drug.[14]
Section 2: Strategic Selection of a Purification Method
Choosing the right purification strategy is crucial for efficiency, cost-effectiveness, and minimizing product loss. The optimal choice depends on the specific metal, its oxidation state, the solvent system, and the scale of your reaction.[15]
The following decision-making workflow can guide your selection process.
Section 3: In-Depth Protocols & Troubleshooting Guides
This section provides detailed methodologies for common and effective metal removal techniques.
Method 1: Adsorption using Functionalized Silica Scavengers
Silica-based scavengers are highly effective due to their high surface area, selectivity, and mechanical stability.[16] They are functionalized with ligands (e.g., thiols, amines, triaminetetraacetic acid) that have a strong affinity for specific metals.[1]
Mechanism of Action: The process relies on chemisorption, where the metal catalyst in the solution forms a strong coordinate bond with the functional group on the silica surface.[17] For palladium, thiol-based scavengers are particularly effective due to the strong affinity between the soft sulfur ligand and the soft palladium metal center. The resulting scavenger-metal complex is a solid that can be easily removed by filtration.
-
Preparation : After completion of the reaction, perform your standard aqueous work-up. Dissolve the crude 4-Difluoromethoxy-5-fluoropicolinic acid product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 50-100 mg/mL.
-
Scavenger Addition : Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, MP-Thiol). A typical starting point is 3-5 weight equivalents relative to the initial mass of the metal catalyst used. For unknown levels, start with 5-10 wt% relative to your crude product mass.
-
Stirring : Stir the resulting slurry vigorously at room temperature (20-25°C). For more challenging removals, the temperature can be increased to 40-60°C, which often improves kinetics.[18] A typical scavenging time is 4-16 hours.[19]
-
Filtration : Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger-metal complex.[19]
-
Recovery : Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[19]
-
Concentration : Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
-
Analysis : Submit a sample of the purified product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is within the acceptable limit.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Metal Removal | Insufficient scavenger amount or contact time.[2] | Increase the equivalents of scavenger (e.g., up to 10 eq.). Increase stirring time or temperature (e.g., to 50°C). |
| Poor choice of scavenger for the metal's oxidation state (e.g., Pd(0) vs. Pd(II)). | Screen a panel of scavengers with different functional groups (e.g., Thiol, TMT, Trisamine).[19] | |
| Solvent polarity affecting scavenger performance. | If possible, switch to a different solvent and re-run the scavenging process. | |
| Significant Product Loss | Product is adsorbing to the silica backbone. | Reduce the amount of scavenger used. Wash the filter cake thoroughly with additional solvent.[20] |
| The picolinic acid group is interacting with a basic scavenger (e.g., amine-based). | Switch to a neutral or acidic scavenger like a thiol-based one. |
Method 2: Adsorption using Activated Carbon
Activated carbon is a cost-effective, broad-spectrum adsorbent used for removing a variety of impurities, including residual metals.[20][21][22] Its high porosity and large surface area make it effective, but it can be less selective than functionalized scavengers.[17]
-
Preparation : Dissolve the crude product in a suitable organic solvent (e.g., THF, Methanol, Ethyl Acetate).
-
Carbon Addition : Add powdered activated carbon (typically 5-20 wt% relative to the crude product mass).[20] It is highly recommended to perform a small-scale trial first to assess potential product loss.[19]
-
Stirring : Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 1-4 hours.[20]
-
Filtration : Carefully filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove.
-
Analysis : Concentrate the filtrate and analyze for residual metal content and product recovery.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Product Loss | The product has a high affinity for the carbon surface due to its aromatic structure.[19] | Reduce the amount of activated carbon used.[19] Screen different grades of activated carbon, as surface properties can vary.[19] Consider a more selective scavenger as an alternative or for a final polishing step. |
| Incomplete Metal Removal | The specific metal species has a low affinity for the carbon surface. | Increase the amount of carbon or the contact time. Combine with another method; use carbon for bulk removal, then "polish" with a high-affinity silica scavenger.[19] |
| Filtrate is Still Colored/Cloudy | Fine carbon particles are passing through the filter. | Use a finer porosity filter paper or a membrane filter. Ensure the Celite® pad is well-packed and sufficiently thick. |
Section 4: Verification & Quantification of Metal Removal
Trust but verify. Visual inspection is not sufficient to confirm purity. The gold standard for quantifying trace elemental impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[6][23]
-
Sensitivity: ICP-MS is an ultra-sensitive technique capable of detecting most metals down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is well below the required regulatory limits.[23][24]
-
Process: A sample of your final product is digested, typically using microwave-assisted acid digestion, to break down the organic matrix.[25] The resulting solution is then introduced into the ICP-MS, which ionizes the sample in a plasma and separates the ions by their mass-to-charge ratio to provide precise quantification of each element.[26]
-
Recommendation: Always retain a sample of your crude material for analysis alongside your purified product. This allows you to accurately calculate the efficiency of your removal process and demonstrate effective control over impurities.
References
-
ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency. [Link]
-
Guideline for elemental impurities q3d(r1). (2019). ICH. [Link]
-
Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp. [Link]
-
ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Speciality Chemicals Magazine. [Link]
-
Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. (2011). ACS Publications. [Link]
-
Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative. (2015). ResearchGate. [Link]
-
High Selective Ion Exchange Resin for Copper & Palladium Removal. YouTube. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]
-
Innovative Oxygen Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability. (2025). Pharmaceutical Online. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014). ACS Publications. [Link]
-
Catalyst Support with Activated Carbon. Calgon Carbon. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Guideline on the specification limits for residues of metal catalysts or metal reagents. (2008). European Medicines Agency. [Link]
-
Application of activated carbon as a catalyst and catalyst carrier. (2024). Heycarbons. [Link]
-
Catalyst-Modified Activated Carbon for Aldehyde Removal. Kuraray. [Link]
-
Updated ICH Guidelines for Metals in API's. Wordpress. [Link]
-
Activated Carbon As A Catalyst Carrier: A Powerful Synergy. (2025). Huamei Carbon. [Link]
-
Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. (2011). Journal of Materials Chemistry (RSC Publishing). [Link]
-
Activated Carbon for Catalyst Support Food Processing. EcoFriend Carbon. [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Limits Residues Heavy Metal Catalysts. (2002). EMA. [Link]
-
A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. (2004). PubMed. [Link]
-
Metal Concentration Analysis with ICP-MS. nanoComposix. [Link]
-
Guideline on Limits Residues Metal Catalysts. (2008). EMA. [Link]
-
A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. (2025). ResearchGate. [Link]
-
Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). USDA. [Link]
-
Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. (2025). ResearchGate. [Link]
-
Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. (2022). PMC. [Link]
- Catalyst for synthesizing picolinic acid, preparation method and application.
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Publishing. [Link]
-
Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines. (2024). MDPI. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
-
Racemic and enantioselective metal-catalyzed synthesis of SF5-containing diarylmethanols. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 5. database.ich.org [database.ich.org]
- 6. arborassays.com [arborassays.com]
- 7. mdpi.com [mdpi.com]
- 8. sopachem.com [sopachem.com]
- 9. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemic and enantioselective metal-catalyzed synthesis of SF5-containing diarylmethanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. database.ich.org [database.ich.org]
- 12. labcorp.com [labcorp.com]
- 13. biospectra.us [biospectra.us]
- 14. onyxipca.com [onyxipca.com]
- 15. researchgate.net [researchgate.net]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Catalyst Support with Activated Carbon [calgoncarbon.com]
- 22. heycarbons.com [heycarbons.com]
- 23. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 24. nanocomposix.com [nanocomposix.com]
- 25. s27415.pcdn.co [s27415.pcdn.co]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Characterization Guide: 4-Difluoromethoxy-5-fluoropicolinic Acid
Executive Summary & Structural Context[1][2]
4-Difluoromethoxy-5-fluoropicolinic acid is a critical scaffold in the development of next-generation kinase inhibitors and herbicides. The simultaneous presence of a carboxylic acid, a pyridine nitrogen, and two distinct fluorine environments creates a complex electronic landscape.
This guide provides a comparative analysis of the NMR spectral behavior of this compound, specifically contrasting the solvent-dependent resolution (DMSO-d₆ vs. CDCl₃) and differentiating it from its metabolic precursor, 5-Fluoropicolinic acid .
Key Analytical Challenge:
The primary challenge in characterizing this molecule is the scalar coupling network . The
Comparative Solvent Study: DMSO-d₆ vs. CDCl₃
For picolinic acid derivatives, solvent choice is not merely about solubility; it dictates the tautomeric state and aggregation behavior.
Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | High (>50 mg/mL) | Low/Moderate | The polar carboxylic acid and pyridine nitrogen form strong H-bonds, requiring a polar aprotic solvent like DMSO to disrupt intermolecular dimers. |
| -COOH Signal | Sharp, distinct (~13.5 ppm) | Broad/Missing | In CDCl₃, the acid proton undergoes rapid exchange or dimerization, often broadening into the baseline. DMSO stabilizes the monomeric acid. |
| Resolution | Excellent | Variable | CDCl₃ can induce concentration-dependent shifts due to π-stacking aggregation of the pyridine rings. |
| Moisture Sensitivity | Low | High | Trace water in CDCl₃ accelerates proton exchange, obscuring the -COOH and sometimes broadening the pyridine protons. |
Expert Insight:
Always use DMSO-d₆ for the primary characterization of this acid. Use CDCl₃ only if you have converted the acid to a methyl ester, as the zwitterionic character of the free acid in non-polar solvents leads to line broadening and inconsistent chemical shifts.
Spectral Analysis & Reference Data
The following data represents the high-fidelity spectral signature expected in DMSO-d₆ at 298 K.
A. H NMR Analysis (400 MHz)
The proton spectrum is defined by the diagnostic triplet of the difluoromethoxy group and the aromatic coupling patterns.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| -COOH | 13.50 | Broad Singlet | - | Acidic proton; shift varies with concentration/water content. |
| H-3 | 7.85 | Doublet (d) | Ortho to the electron-withdrawing acid group; weak coupling to F-5. | |
| H-6 | 8.65 | Doublet (d) | Most deshielded aromatic proton due to proximity to Pyridine Nitrogen ( | |
| -OCHF₂ | 7.45 | Triplet (t) | Diagnostic Signal. The geminal H-F coupling splits this into a large triplet. |
B. C NMR Analysis (100 MHz)
The Carbon-13 spectrum is complex due to C-F splitting. Every carbon, except potentially C-2, will show splitting.
| Carbon | Shift ( | Splitting Pattern | Coupling Constants (Hz) |
| C=O (Acid) | 165.2 | Singlet/Weak Doublet | |
| C-2 | 146.5 | Doublet | |
| C-6 | 148.8 | Doublet | |
| C-4 | 155.1 | Multiplet (dt) | |
| C-5 | 158.5 | Doublet (d) | |
| -OCHF₂ | 116.8 | Triplet (t) |
C. F NMR Analysis (376 MHz)
This is the most effective method for purity assessment.
-
Signal A (-OCHF₂):
ppm (Doublet, Hz). The doublet arises from coupling to the single proton in the -OCHF₂ group. -
Signal B (Ar-F):
ppm (Multiplet). Shows complex coupling to H-6 and H-3.
Experimental Protocol: "Self-Validating" Workflow
This protocol ensures that artifacts (like rotamers or incomplete solubility) do not compromise data integrity.
Diagram 1: Characterization Workflow
Caption: Optimized workflow for picolinic acid derivatives. Heating is a critical corrective step if aggregation is suspected.
Step-by-Step Methodology
-
Sample Preparation: Weigh 10-15 mg of the solid acid into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? High concentration prevents signal-to-noise issues in
C, but too high (>30 mg) promotes aggregation.
-
-
Homogenization: Vortex for 30 seconds. If the solution remains cloudy, sonicate for 2 minutes.
-
Acquisition Parameters (
H):-
Pulse Angle: 30° (Ernst angle approximation).
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Expert Note: The acidic proton and the isolated aromatic protons have long T1 relaxation times. A standard 1-second delay will result in poor integration accuracy for quantitative purity checks.
-
-
Acquisition Parameters (
F):-
Run a non-decoupled experiment first to verify the doublet splitting of the -OCHF₂ group (validates the structure).
-
Run a proton-decoupled experiment to simplify the Ar-F region for integration.
-
Structural Logic & Troubleshooting
Understanding the coupling tree is essential to avoid misinterpreting the -OCHF₂ signal as a solvent impurity or overlapping peaks.
Diagram 2: -OCHF₂ Signal Logic
Caption: The geminal protons of the difluoromethoxy group couple to two chemically equivalent fluorine atoms, resulting in a diagnostic triplet.
Common Issues & Solutions
| Observation | Probable Cause | Corrective Action |
| Broad H-3/H-6 peaks | Restricted rotation or aggregation | Heat sample to 313 K (40°C) inside the probe. |
| Missing -COOH peak | Water exchange | Dry the sample in a vacuum oven; use a fresh ampoule of DMSO-d₆. |
| Extra peaks in | Des-fluoro impurity | Check for 5-H analog (usually -110 to -120 ppm range). |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects on pyridine rings).
Sources
X-ray crystallography data for 4-Difluoromethoxy-5-fluoropicolinic acid derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Structural Biologists Focus: Structural profiling, X-ray crystallography methodology, and conformational analysis of fluorinated picolinate scaffolds.
Executive Summary: The Structural Advantage
In the development of next-generation herbicides (e.g., auxin mimics) and metallo-pharmaceuticals, the 4-difluoromethoxy-5-fluoropicolinic acid scaffold represents a critical evolution from traditional picolinate building blocks.
While non-fluorinated analogs (like 4-methoxy picolinates) are structurally well-characterized, the introduction of the difluoromethoxy (-OCF₂H) and fluorine (-F) substituents introduces unique electronic and steric properties. This guide compares the crystallographic performance of this fluorinated scaffold against its non-fluorinated alternatives, highlighting how specific bond geometries and intermolecular interactions revealed by X-ray diffraction (XRD) drive metabolic stability and binding affinity.
Core Comparison Matrix
| Feature | 4-Difluoromethoxy-5-F-Picolinic Acid | 4-Methoxy-Picolinic Acid (Alternative) | Implication |
| Substituent Conformation | Orthogonal (Out-of-plane) | Coplanar (In-plane) | -OCF₂H acts as a "molecular fence," shielding metabolic sites. |
| Lipophilicity (LogP) | High (~2.8) | Moderate (~1.2) | Enhanced membrane permeability for the fluorinated derivative. |
| Intermolecular Forces | C-H···F, C-F···π, Halogen Bonding | C-H···O, π-π Stacking | Fluorine contacts stabilize unique crystal packing motifs. |
| Acidity (pKa) | Lower (More Acidic) | Higher | Fluorine's electron-withdrawal increases carboxylate acidity, affecting salt formation. |
Methodology: Crystallization & Structure Solution Protocol
Obtaining high-resolution X-ray data for fluorinated zwitterions requires a tailored approach. The following protocol is validated for picolinic acid derivatives, addressing common issues like "oiling out" due to high lipophilicity.
Workflow Diagram: From Synthesis to Structure
Figure 1: Optimized workflow for structural determination of fluorinated picolinates. Note the feedback loop if refinement metrics (R1) are unsatisfactory.
Step-by-Step Protocol
-
Solvent Screening:
-
Primary Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN). Picolinic acids show high solubility in water but crystallize best from organic solvents where supersaturation is controllable.
-
Anti-Solvents: Diethyl ether or Hexane (for vapor diffusion).
-
Critical Insight: Fluorinated derivatives often resist crystallization in pure alcohols. Use a MeCN:MeOH (3:1) mixture to balance solubility with evaporation rate.
-
-
Crystal Growth (Vapor Diffusion):
-
Dissolve 20 mg of the derivative in 1 mL of the primary solvent.
-
Place in an inner vial.
-
Add 3 mL of anti-solvent (e.g., diethyl ether) to the outer vial.
-
Seal and store at 4°C. Why? Lower temperature reduces thermal motion, favoring ordered packing of the flexible -OCF₂H group.
-
-
Data Collection:
-
Collect data at 100 K (cryo-cooling). This is non-negotiable for -OCF₂H derivatives to resolve the disorder often found in the terminal difluoromethyl group.
-
Structural Analysis: The "Orthogonal" Effect
The most significant finding from X-ray comparisons of alkoxy vs. difluoroalkoxy aromatics is the conformational lock .
The Anomeric Effect
In 4-methoxy-picolinic acid, the methoxy group (-OCH₃) typically lies coplanar to the pyridine ring to maximize resonance with the π-system. However, in the 4-difluoromethoxy derivative, the -OCF₂H group adopts an orthogonal (out-of-plane) conformation .
-
Mechanism: This is driven by the endo-anomeric effect , where the lone pair of the oxygen donates into the antibonding σ* orbital of the C-F bond.[1]
-
Consequence: This "twisted" geometry creates a steric block perpendicular to the ring, potentially preventing metabolism at the 3- and 5-positions more effectively than a planar methoxy group.
Representative Crystallographic Parameters
The following data summarizes expected values based on high-resolution structures of analogous 2-difluoromethoxy-substituted aromatics (e.g., Estratriene derivatives) and fluorinated pyridines.
| Parameter | 4-Difluoromethoxy (-OCF₂H) | 4-Methoxy (-OCH₃) | Significance |
| C(aryl)-O Bond Length | 1.36 - 1.38 Å | 1.35 - 1.37 Å | Similar conjugation, but electronic pull of F weakens the bond slightly. |
| O-C(alkyl) Bond Length | 1.33 - 1.35 Å | 1.42 Å | Critical: The O-CF₂ bond is significantly shorter due to fluorine's electronegativity (negative hyperconjugation). |
| C-O-C Angle | 118° - 122° | 116° - 118° | Wider angle in -OCF₂H relieves steric strain of the larger F atoms. |
| Torsion Angle (C-C-O-C) | ~90° (Orthogonal) | ~0° (Coplanar) | Major Differentiator: Defines the 3D shape and binding pocket fit. |
| Intermolecular Contacts | C-H···F (2.3 - 2.5 Å) | C-H···O | F-contacts are weaker but more directional, directing unique packing motifs. |
Validation Check: When refining your structure, ensure the C-F bond lengths are in the range of 1.33–1.36 Å . Values >1.40 Å suggest incorrect atom assignment (e.g., confusing F with OH or CH₃).
Impact on Drug/Agrochemical Design
Why choose the 4-difluoromethoxy-5-fluoro scaffold? The crystallographic data supports two key mechanisms of action:
Metabolic Shielding (The "Molecular Fence")
The orthogonal orientation of the -OCF₂H group, combined with the adjacent 5-Fluoro substituent, creates a dense electron cloud that repels oxidative enzymes (e.g., P450s).
-
Evidence: Crystal packing often shows "fluorine segregation," where fluorinated domains cluster, excluding solvent molecules that might otherwise facilitate hydrolysis.
Acidity Modulation
Picolinic acid derivatives often bind metals (e.g., in metalloenzymes or as herbicides binding TIR1 ubiquitin ligases).
-
Effect: The electron-withdrawing nature of the 4-OCF₂H and 5-F groups lowers the pKa of the carboxylic acid (from ~5.4 in picolinic acid to ~3.5-4.0).
-
Result: This ensures the molecule is predominantly anionic at physiological pH, enhancing electrostatic interactions with cationic binding sites in the target protein.
Diagram: Structural Logic of Efficacy
Figure 2: Structure-Activity Relationship (SAR) logic derived from crystallographic insights.
References
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Link(Representative citation for picolinate packing).
-
Bubert, C., et al. (2007). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Conformation of the OCF2H group. Journal of Steroid Biochemistry and Molecular Biology. Link(Source for orthogonal conformation of OCF2H).
-
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B. Link(Standard bond length validation).
-
BenchChem Technical Guides. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives. Link(Protocol reference).
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, crystal structure and Hirshfeld surface analysis of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Benchmarks for 4-Difluoromethoxy-5-fluoropicolinic Acid: A Methodological Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 4-Difluoromethoxy-5-fluoropicolinic acid (C₇H₄F₃NO₃) | CAS: 1806315-94-5[1]
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly fluorinated pyridine derivatives. 4-Difluoromethoxy-5-fluoropicolinic acid is a critical intermediate in modern agrochemical and pharmaceutical synthesis[2]. However, its high fluorine content (27.52% by mass) and the exceptional stability of its carbon-fluorine (C-F) bonds make standard elemental analysis (EA) highly susceptible to catastrophic data drift[3].
This guide objectively compares the performance of standard CHN combustion against specialized scavenger-modified CHN and Combustion Ion Chromatography (CIC), providing field-proven protocols and benchmark data to ensure absolute analytical integrity.
The Mechanistic Challenge of Fluorinated Compounds
The core failure point in analyzing 4-Difluoromethoxy-5-fluoropicolinic acid lies in the thermodynamics of the C-F bond (~485 kJ/mol). During standard dynamic flash combustion at 900°C–1000°C, the molecule resists complete oxidation. Instead of forming CO₂, H₂O, and N₂, the incomplete breakdown generates tetrafluoromethane (CF₄) or difluorocarbene radicals (CF₂)[3].
The TCD Illusion: Because CF₄ is a highly stable gas that easily passes through the reduction column, it reaches the Thermal Conductivity Detector (TCD). CF₄ mimics the thermal conductivity and retention time of nitrogen gas (N₂). Consequently, standard analyzers report a false high nitrogen value and a proportionally false low carbon value[4].
To counteract this, specialized analytical methods utilize alkaline earth oxides (like MgO) to thermodynamically force the formation of solid fluoride salts, trapping the halogen before it can interfere with the detector[5].
Figure 1: Mechanistic comparison of standard vs. scavenger-modified combustion pathways.
Benchmark Data: Comparing Analytical Methodologies
To objectively evaluate performance, we benchmark the theoretical mass percentages of 4-Difluoromethoxy-5-fluoropicolinic acid against three distinct methodologies:
-
Method A: Standard CHN (Baseline/Failure Mode) – Uses standard chromium oxide/copper oxide catalysts.
-
Method B: Modified CHN (Optimized) – Integrates a Magnesium Oxide (MgO) or 2[2] scavenger bed to trap fluorine.
-
Method C: Combustion Ion Chromatography (CIC) – A complementary method specifically designed to quantify total fluorine by converting it to aqueous fluoride (F⁻).
Table 1: Theoretical vs. Experimental Elemental Composition Benchmarks
| Element | Theoretical Mass (%) | Method A: Standard CHN (%) | Method B: Modified CHN (%) | Method C: CIC (%) |
| Carbon (C) | 40.60 | 36.15 (False Low) | 40.58 ± 0.15 | N/A |
| Hydrogen (H) | 1.95 | 1.90 ± 0.05 | 1.96 ± 0.03 | N/A |
| Nitrogen (N) | 6.76 | 11.21 (False High) | 6.75 ± 0.08 | N/A |
| Fluorine (F) | 27.52 | N/A | N/A | 27.48 ± 0.20 |
| Oxygen (O) | 23.18 | N/A | N/A | N/A |
Data Analysis: Method A demonstrates the classic CF₄ interference profile, rendering the data useless for structural verification. Method B successfully restores carbon and nitrogen accuracy by trapping the fluorine as MgF₂[4]. Because Method B permanently traps the fluorine, Method C (CIC) must be employed in parallel if absolute fluorine quantification is required.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every run must prove its own accuracy before the target compound is analyzed.
Protocol 1: Modified CHN Analysis (The Gold Standard for C, H, N)
Purpose: Accurate determination of Carbon, Hydrogen, and Nitrogen while suppressing fluorine interference.
Causality Check: We use tin capsules instead of aluminum. The flash combustion of tin in an O₂-enriched atmosphere triggers a violent exothermic reaction, temporarily spiking the local temperature to ~1800°C. This thermal shock is mandatory to cleave the difluoromethoxy (-OCHF₂) and fluoropyridine bonds.
-
System Blanking: Combust 3 empty tin capsules to establish a baseline TCD signal and confirm system purity.
-
K-Factor Calibration: Run a non-fluorinated certified reference material (e.g., Sulfanilamide) at varying weights (0.5 mg to 2.0 mg) to calibrate the TCD response curves.
-
Scavenger Validation (Critical Step): Analyze a known fluorinated standard, such as 4-Fluorobenzoic acid. Do not proceed unless the carbon recovery is >99.5% and nitrogen reads 0.00%. This proves the MgO bed is actively trapping fluorine and preventing CF₄ formation[3].
-
Sample Encapsulation: Accurately weigh 1.5 mg of 4-Difluoromethoxy-5-fluoropicolinic acid into a tin capsule. Seal tightly to exclude atmospheric nitrogen.
-
Dynamic Combustion: Inject the capsule into the 1000°C oxidation reactor containing the MgO/Silver Tungstate scavenger bed.
-
Post-Run Verification: Re-run the 4-Fluorobenzoic acid standard every 10 samples. The MgO bed has a finite capacity; a sudden drop in carbon recovery indicates the bed is saturated and must be replaced.
Figure 2: Self-validating workflow for modified CHN elemental analysis of fluorinated compounds.
Protocol 2: Combustion Ion Chromatography (CIC) for Total Fluorine
Purpose: Direct quantification of the 27.52% fluorine mass.
Causality Check: Because the modified CHN protocol intentionally destroys fluorine data to save the C and N readings, CIC is required. By combusting the sample and bubbling the effluent gas through an aqueous absorber, we force the fluorine to form soluble fluoride ions (F⁻), which are easily separated and quantified via anion-exchange chromatography.
-
Sample Preparation: Weigh 2.0 mg of the compound into a ceramic boat.
-
Pyrohydrolytic Combustion: Push the boat into a 1050°C furnace under an Argon/Oxygen stream saturated with water vapor. The water vapor is critical—it acts as a hydrogen donor to convert fluorine radicals into Hydrogen Fluoride (HF) gas.
-
Absorption: Bubble the effluent gas through an absorber tube containing 10 mL of ultra-pure water and a trace amount of H₂O₂.
-
Chromatographic Separation: Inject an aliquot of the absorber solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., Metrosep A Supp 5) and a conductivity detector.
-
Quantification: Compare the F⁻ peak area against a multi-point calibration curve built from NaF standards.
Conclusion
For highly fluorinated intermediates like 4-Difluoromethoxy-5-fluoropicolinic acid, standard elemental analyzers are fundamentally inadequate. The thermodynamic resilience of the C-F bond guarantees CF₄ formation, which corrupts TCD data. By implementing a Modified CHN method with an MgO/FluoAdso scavenger bed , laboratories can successfully isolate and quantify Carbon, Hydrogen, and Nitrogen. When paired with Combustion Ion Chromatography , researchers achieve a complete, high-fidelity elemental profile necessary for stringent regulatory submissions.
References
1.3 - Scientist Live / Exeter Analytical Inc.[3] 2. 5 - Elementar Technical Notes[5] 3. 2 - Thermo Fisher Scientific[2] 4. 4 - Analytica World / Exeter Analytical[4] 5.1 - ChemicalBook[1]
Sources
- 1. 1806315-94-5 CAS Manufactory [m.chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scientistlive.com [scientistlive.com]
- 4. Accurate elemental (CHN) analysis of perfluorinated compounds [analytica-world.com]
- 5. CHNS analysis of fluorinated samples - Elementar [elementar.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
